5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide and formaldehyde in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-bromophenyl)-3-(carboxymethyl)-1,3,4-oxadiazole-2(3H)-thione.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(3-fluorophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(3-methylphenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C9H7BrN2O2S |
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Molecular Weight |
287.14 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(hydroxymethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H7BrN2O2S/c10-7-3-1-2-6(4-7)8-11-12(5-13)9(15)14-8/h1-4,13H,5H2 |
InChI Key |
HBOAVTQXCGXJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CO |
Origin of Product |
United States |
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